molecular formula C10H7Cl2N3O B2708187 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline CAS No. 78490-61-6

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline

Cat. No.: B2708187
CAS No.: 78490-61-6
M. Wt: 256.09
InChI Key: CKDZTPGNNTWOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline (CAS: 1581304-46-2) is a halogenated aniline derivative featuring a pyridazinyloxy substituent at the para position of the benzene ring. Its molecular formula is C₁₀H₆Cl₃N₃O (MW: 290.54 g/mol) . The compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing inhibitors targeting kinases and antiparasitic agents. Its structural uniqueness lies in the pyridazine ring, which confers distinct electronic and steric properties compared to other aryloxy-substituted anilines.

Properties

IUPAC Name

3-chloro-4-(6-chloropyridazin-3-yl)oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZTPGNNTWOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 6-chloropyridazine in the presence of a suitable base and solvent. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of halogenated anilines are highly dependent on the nature of the aryloxy substituent. Below is a comparative analysis of key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline 6-Chloropyridazin-3-yloxy C₁₀H₆Cl₃N₃O 290.54 Kinase inhibition, antiparasitic
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline 3-(Trifluoromethyl)phenoxy C₁₃H₁₀ClF₃NO 305.68 EGFR/HER2 dual inhibition
3-Chloro-4-(3,4-dichlorophenoxy)aniline 3,4-Dichlorophenoxy C₁₂H₈Cl₃NO 296.56 Antiproliferative activity (cancer)
3-Chloro-4-((3-fluorobenzyl)oxy)aniline 3-Fluorobenzyloxy C₁₃H₁₁ClFNO 251.68 Lapatinib intermediate, antiparasitic
3-Chloro-4-(4-chlorophenoxy)aniline 4-Chlorophenoxy C₁₂H₉Cl₂NO 262.11 Antimalarial (ED₅₀ = 3.61 mg/kg)
3,5-Dichloro-4-[(6-chloropyridazin-3-yl)oxy]aniline 6-Chloropyridazin-3-yloxy (3,5-Cl) C₁₀H₅Cl₃N₃O 308.53 Enhanced halogenation for reactivity

Key Observations :

  • Electronic Effects: The pyridazinyloxy group in the target compound introduces electron-withdrawing characteristics, enhancing electrophilicity compared to benzyloxy or phenoxy analogs .
  • Steric Impact: Bulky substituents like 3-(trifluoromethyl)phenoxy (MW: 305.68) may hinder binding in kinase pockets compared to the planar pyridazine ring .
  • Biological Potency: The 3-chloro-4-(4-chlorophenoxy)aniline exhibits superior antimalarial activity (ED₅₀ = 3.61 mg/kg), likely due to optimized lipophilicity for membrane penetration . In contrast, the pyridazinyl analog’s larger heterocycle may limit bioavailability.

Yield Comparison :

  • Pyridazinyl derivatives often yield >80% under optimized conditions , whereas phenoxy analogs require higher temperatures (125°C) for similar efficiency .

Biological Activity

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, a compound with the chemical formula C12H10Cl2N2O, has garnered attention in recent years for its potential biological activities. This compound is characterized by a chloro-substituted aniline structure linked to a chloropyridazine moiety via an ether bond. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the fields of antifungal and antibacterial research.

The compound's structure can be represented as follows:

C6H4(Cl)OC5H3(Cl)N2\text{C}_6\text{H}_4(\text{Cl})-\text{O}-\text{C}_5\text{H}_3(\text{Cl})\text{N}_2

Molecular Structure

PropertyValue
Molecular FormulaC12H10Cl2N2O
Molecular Weight265.12 g/mol
CAS Number78490-61-6

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, a study evaluated various derivatives against several fungal strains, demonstrating that compounds with similar structures exhibited significant antifungal activity. The following table summarizes the inhibition rates of related compounds against various fungi:

CompoundFungal StrainInhibition Rate (%)
3-Chloro-4-(6-Cl-Pyridazin)Fusarium oxysporum86.1
Alternaria solani80.6
Gibberella zeae79.0

These findings suggest that modifications in the molecular structure can enhance antifungal efficacy, indicating potential pathways for drug development targeting fungal infections .

Antibacterial Activity

In addition to antifungal properties, this compound has been tested for antibacterial activity. A comparative study using disc diffusion methods revealed varying degrees of effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized below:

CompoundBacterial StrainZone of Inhibition (mm)
3-Chloro-4-(6-Cl-Pyridazin)Staphylococcus aureus12 (highly active)
Escherichia coli9 (moderately active)

The antibacterial activity observed suggests that this compound could serve as a lead for developing new antimicrobial agents .

Study on Antifungal Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of several chlorinated anilines, including derivatives of this compound. The study utilized both in vitro and in vivo models to assess the antifungal properties against resistant strains. Results indicated that specific substitutions on the pyridazine ring significantly enhanced antifungal activity, leading to further investigations into structure-activity relationships (SAR).

Research on Antibacterial Properties

Another case study focused on the antibacterial potential of this compound against multi-drug resistant strains of bacteria. The research employed various concentrations of the compound and found that higher concentrations resulted in increased zones of inhibition, supporting its potential use as an effective antibacterial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.